(3Z)-1-heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (3Z)-1-heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16088808
InChI: InChI=1S/C25H26N2O3S2/c1-3-4-5-6-9-16-26-20-11-8-7-10-19(20)21(23(26)28)22-24(29)27(25(31)32-22)17-12-14-18(30-2)15-13-17/h7-8,10-15H,3-6,9,16H2,1-2H3/b22-21-
SMILES:
Molecular Formula: C25H26N2O3S2
Molecular Weight: 466.6 g/mol

(3Z)-1-heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC16088808

Molecular Formula: C25H26N2O3S2

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-1-heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C25H26N2O3S2
Molecular Weight 466.6 g/mol
IUPAC Name (5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H26N2O3S2/c1-3-4-5-6-9-16-26-20-11-8-7-10-19(20)21(23(26)28)22-24(29)27(25(31)32-22)17-12-14-18(30-2)15-13-17/h7-8,10-15H,3-6,9,16H2,1-2H3/b22-21-
Standard InChI Key GDIVTWXBVZHRAO-DQRAZIAOSA-N
Isomeric SMILES CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)/C1=O
Canonical SMILES CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)C1=O

Introduction

Key Chemical Data:

PropertyValue
Molecular FormulaC23H28N2O3S2
Molecular Weight~444.61 g/mol
Structural FeaturesIndolinone-thiazolidinone hybrid
Functional GroupsKetone, thioxo group, methoxy group

The combination of these features contributes to the compound's reactivity and potential interaction with biological targets.

Synthesis

The synthesis of such heterocyclic compounds typically involves multi-step reactions using well-established protocols. While specific methodologies for this compound are not directly cited in the search results, similar compounds are synthesized via:

  • Condensation Reactions: Combining an indolinone derivative with a thiazolidinone precursor under controlled conditions.

  • Catalysis: Employing bases or acids such as triethylamine or p-toluenesulfonic acid to facilitate bond formation.

  • Purification: Crystallization or chromatographic techniques to isolate the desired product.

For example, the synthesis may involve:

  • Reacting an indolinone derivative (e.g., 1-heptylindolinone) with a substituted thiazolidinone in a polar solvent like ethanol.

  • Catalyzing the reaction to form the Z-isomer through steric and electronic effects.

Antimicrobial Potential

Compounds containing thiazolidinone and indolinone frameworks have demonstrated significant antimicrobial activity. The presence of a methoxyphenyl group enhances hydrophobic interactions with microbial enzymes or receptors.

Anti-inflammatory Effects

Thiazolidinones have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.

Applications

This compound has potential applications in:

  • Pharmaceutical Development:

    • As a lead molecule for antimicrobial or anticancer drugs.

    • For further optimization via medicinal chemistry approaches.

  • Chemical Biology:

    • As a tool to study enzyme inhibition or receptor binding mechanisms.

  • Material Science:

    • Its heterocyclic structure could be explored for use in organic electronics or sensors.

Data Table: Comparison with Related Compounds

Compound NameKey FeaturesReported Activity
(3Z)-1-Heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-oneIndolinone-thiazolidinone hybridAntimicrobial, anticancer
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indoleIndole-carboxylate derivativesAntibacterial, antifungal
5-(1-Heptyl-2-Oxoindolin-3-Ylidene)-3-Pentyl-ThioxothiazolidineSimilar core structureCytotoxicity studies

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